5-Hexenyl acetate

Overview

Description

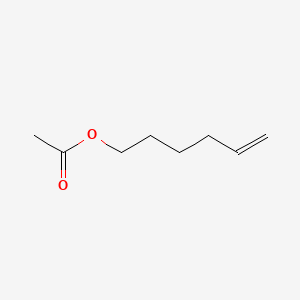

5-Hexenyl acetate is a linear ester with the molecular formula C8H14O2 acetic acid 5-hexenyl ester . This compound is characterized by its pleasant fruity odor and is commonly used in the flavor and fragrance industry .

Mechanism of Action

Target of Action

5-Hexenyl acetate is a linear ester . It is primarily used in the synthesis of other compounds, such as (4E,7Z)-4,7-tridecadienyl acetate . It can also undergo ruthenium-catalyzed cross-metathesis reactions with α-substituted vinyl boronates .

Mode of Action

The mode of action of this compound involves its interaction with α-substituted vinyl boronates in dichloromethane . This reaction is catalyzed by ruthenium, resulting in the formation of new compounds .

Biochemical Pathways

This compound participates in the post-polymerization modification step during the preparation of poly(vinylnorbornene) . It also affects the phenylpropanoid pathways, which yield metabolites involved in many anti-oxidative processes .

Result of Action

The primary result of the action of this compound is the production of new compounds through cross-metathesis reactions . It also induces changes in the phenylpropanoid pathway .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound is classified as a flammable liquid , suggesting that its stability and efficacy could be affected by temperature and the presence of ignition sources.

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Hexenyl acetate is typically synthesized through the esterification of 5-hexen-1-ol with acetic acid . The reaction is catalyzed by an acid, such as sulfuric acid or an acidic ion exchange resin, and is carried out at an appropriate temperature to form the ester .

Industrial Production Methods

In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves continuous esterification in a reactor, where the reactants are fed continuously, and the product is removed to maintain equilibrium and maximize yield .

Chemical Reactions Analysis

Types of Reactions

5-Hexenyl acetate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction can yield alcohols.

Substitution: It can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include and .

Reduction: Reducing agents such as or are used.

Substitution: Conditions often involve depending on the desired substitution.

Major Products

Oxidation: Produces carboxylic acids.

Reduction: Produces alcohols.

Substitution: Produces various substituted esters depending on the nucleophile used.

Scientific Research Applications

5-Hexenyl acetate has diverse applications in scientific research:

Chemistry: Used in the synthesis of complex organic molecules through reactions like cross-metathesis .

Medicine: Investigated for potential therapeutic properties, although specific applications are still under research.

Industry: Widely used in the flavor and fragrance industry due to its fruity aroma.

Comparison with Similar Compounds

Similar Compounds

- Hexyl acetate

- Heptyl acetate

- 5-Hexen-1-ol

- 6-Acetoxy-1-hexene

Comparison

5-Hexenyl acetate is unique due to its unsaturated carbon chain, which allows it to participate in cross-metathesis reactions . This property distinguishes it from similar compounds like hexyl acetate and heptyl acetate , which lack the double bond and thus have different reactivity and applications .

Biological Activity

5-Hexenyl acetate, a compound with the molecular formula , is known for its role as a green leaf volatile (GLV) and has garnered interest due to its various biological activities. This article delves into its effects on plant metabolism, defense mechanisms, and potential applications in agriculture and industry.

- Molecular Weight : 142.20 g/mol

- CAS Number : 5048-26-0

- Physical State : Liquid at room temperature

- Boiling Point : 172 °C

- Density : 0.90 g/mL

| Property | Value |

|---|---|

| Molecular Formula | C8H14O2 |

| Molecular Weight | 142.20 g/mol |

| Boiling Point | 172 °C |

| Density | 0.90 g/mL |

Biological Activity Overview

This compound has been primarily studied for its role in plant defense mechanisms against pathogens. Research indicates that exposure to this compound can induce significant metabolic changes in plants, enhancing their resistance to diseases.

- Induction of Reactive Oxygen Species (ROS) :

-

Metabolic Pathway Activation :

- The compound influences the phenylpropanoid pathway, which is vital for producing secondary metabolites involved in plant defense. Enhanced activity in this pathway has been observed following treatment with this compound, particularly when plants are subsequently challenged with pathogens like Fusarium graminearum .

- Glycosylation Processes :

Study on Wheat Defense Mechanisms

A significant study investigated the effects of this compound on wheat plants exposed to Fusarium graminearum. Key findings included:

- Enhanced Defense Response : Plants pre-treated with this compound showed increased resistance to pathogen infection compared to untreated controls.

- Metabolomic Changes : Untargeted metabolomics revealed that exposure led to upregulation of several metabolites associated with the phenylpropanoid pathway, indicating a priming effect that enhances subsequent defense responses against pathogens .

Applications in Agriculture

Given its biological activity, this compound holds potential for use in agricultural practices:

- Natural Pesticide : Its ability to enhance plant defenses suggests it could be formulated as a natural pesticide or plant growth enhancer.

- Crop Protection Strategy : Utilizing this compound in crop management may reduce reliance on synthetic pesticides by promoting inherent plant defenses against pests and diseases.

Safety and Handling

As a chemical compound, safety precautions must be observed when handling this compound:

- Flammability : It is classified as a flammable liquid; appropriate storage and handling procedures should be followed.

- Protective Equipment : Use gloves and eye protection when working with this substance to prevent skin and eye contact.

Properties

IUPAC Name |

hex-5-enyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O2/c1-3-4-5-6-7-10-8(2)9/h3H,1,4-7H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPLWNENKBSBMFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCCCCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80336950 | |

| Record name | 5-Hexenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80336950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5048-26-0 | |

| Record name | 5-Hexenyl acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5048-26-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Hexenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80336950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Can 5-Hexenyl acetate be used to create more complex molecules?

A1: Yes, this compound can act as a building block in organic synthesis. For instance, it can be employed as a chain transfer agent (CTA) in the metathetic degradation of Styrene-Butadiene Rubber (SBR) []. This process, catalyzed by a ruthenium-alkylidene complex, breaks down the SBR into smaller oligomers while attaching the functional group of this compound onto the polymer chain ends.

Q2: How does the concentration of this compound affect the metathesis reaction with SBR?

A2: Research shows that the concentration of this compound, when used as a CTA in the metathetic degradation of SBR, significantly influences the molecular weight and polydispersity of the resulting SBR oligomers []. Higher concentrations of this compound generally lead to shorter oligomers with lower molecular weights. This control over molecular weight is crucial for tailoring the properties of the final polymer product.

Q3: How can we confirm the incorporation of this compound into the SBR oligomers?

A3: The successful incorporation of this compound into the SBR oligomers can be confirmed through spectroscopic techniques. FTIR and 1H NMR analyses are particularly useful in this regard []. FTIR can identify the presence of specific functional groups, like the carbonyl group in the acetate, while 1H NMR provides detailed information about the hydrogen environments within the molecule, confirming the structure and attachment points.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.